trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
Description
Structural Characterization
Molecular Geometry and Conformational Analysis
The cyclobutane ring in trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol adopts a puckered conformation due to inherent angle strain and steric interactions. The trans orientation of the hydroxyl (-OH) and amino (-NH-CH₂-C₆H₄-F) substituents minimizes steric clashes between the bulky 2-fluorophenylmethylamino group and the hydroxyl moiety. Computational studies on cyclobutane derivatives suggest that substituents at adjacent positions favor non-planar geometries, with bond angles deviating from 90° to reduce torsional strain.
Key geometric features include:
- Cyclobutane ring angles : Approximately 88°–90°, slightly smaller than ideal tetrahedral angles due to ring strain.
- C–C bond lengths : ~1.55 Å, consistent with strained cyclobutane systems.
- Puckering angle (τ) : Estimated to be ~25°–30°, influenced by substituent size and electronic effects.
The 2-fluorophenylmethylamino group introduces additional conformational flexibility, with rotational freedom around the N–CH₂ bond enabling coplanar or non-coplanar arrangements relative to the cyclobutane ring.
Electronic Structure and Orbital Interactions
The electronic properties of this compound are dominated by hyperconjugative interactions and inductive effects from the fluorine atom.
Key electronic features:
- Fluorine’s inductive effect : The electronegative fluorine atom withdraws electron density from the phenyl ring, polarizing the N–CH₂ bond and enhancing the amino group’s nucleophilicity.
- Hyperconjugation : The lone pairs on the amino nitrogen participate in σ(N–CH₂) → σ* (C–C) hyperconjugation, stabilizing the cyclobutane ring’s strained geometry.
- Frontier molecular orbitals (FMOs) :
Natural bond orbital (NBO) analysis reveals significant σ(C–N) → σ*(C–C) delocalization, which contributes to the compound’s stability.
Comparative Analysis with Related Cyclobutane Derivatives
The structural and electronic properties of this compound differ from other cyclobutane derivatives due to the 2-fluorophenylmethylamino substituent.
| Property | This compound | trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol | 3-(Dimethylamino)cyclobutan-1-ol |
|---|---|---|---|
| Substituent | 2-Fluorophenylmethylamino | 4-Fluorophenylamino | Dimethylamino |
| Bond Length (C–C) | ~1.55 Å | ~1.55 Å | ~1.55 Å |
| Electronic Effects | Strong σ(N–CH₂) → σ*(C–C) hyperconjugation | Moderate σ(N–C) → σ*(C–C) delocalization | Weak σ(N–C) → σ*(C–C) interactions |
| Puckering Angle (τ) | ~25°–30° | ~20°–25° | ~15°–20° |
| Reactivity | Enhanced nucleophilicity at N | Moderate nucleophilicity | Reduced reactivity |
Data derived from computational and experimental studies of analogous cyclobutane derivatives.
The 2-fluorophenylmethylamino group introduces greater steric bulk and electronic asymmetry compared to para-fluorophenyl or dimethylamino substituents, altering the cyclobutane ring’s puckering dynamics and electronic distribution.
Stereochemical Considerations in the trans Configuration
The trans configuration of the hydroxyl and amino groups is critical for minimizing steric strain and optimizing electronic interactions.
Key stereochemical effects:
- Reduced steric hindrance : The trans arrangement avoids eclipsing interactions between the hydroxyl and amino groups, lowering torsional strain.
- Enhanced hydrogen bonding : The hydroxyl group can participate in intramolecular or intermolecular hydrogen bonds, stabilizing the trans conformation.
- Electronic complementarity : The trans orientation aligns the amino group’s lone pairs with the cyclobutane ring’s σ* orbitals, maximizing hyperconjugative stabilization.
In contrast, cis configurations would suffer from increased steric clashes between the substituents, destabilizing the molecule.
Properties
IUPAC Name |
(1R,2R)-2-[(2-fluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJQHRHOWSVTG-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol typically involves:
- Construction of the cyclobutanol core with control over stereochemistry (trans isomer).
- Introduction of the 2-fluorophenylmethyl amino substituent via nucleophilic substitution or reductive amination.
- Use of chiral or stereoselective reagents to favor the trans isomer.
- Purification and separation of cis/trans isomers when formed as mixtures.
Key Preparation Methods
Cyclobutanol Core Formation via Cyclobutanone Derivatives
A common approach involves starting from cyclobutanone or substituted cyclobutanone intermediates, which are then converted to the corresponding cyclobutanol:
Reduction of Cyclobutanone: Using hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the ketone to cyclobutanol. The stereochemistry (cis/trans) is influenced by the reagent and conditions.
Stereoselective Addition: Nucleophilic addition to cyclobutanone with organometallic reagents can be controlled to favor the trans isomer.
Introduction of the 2-Fluorophenylmethylamino Group
Nucleophilic Substitution: Reaction of cyclobutanol or cyclobutanone derivatives with 2-fluorobenzyl halides (e.g., 2-fluorobenzyl bromide) in the presence of a base and catalyst to form the amino substituent.
Reductive Amination: Condensation of cyclobutanone with 2-fluorobenzylamine followed by reduction can yield the desired amino alcohol.
Lithium Diisopropylamide (LDA) Mediated Alkylation: Generation of an enolate intermediate from cyclobutanone with LDA, followed by alkylation with 2-fluorobenzyl bromide, has been demonstrated to efficiently introduce the fluorophenylmethyl substituent with stereocontrol.
Representative Experimental Procedure
Based on the synthetic routes reported for structurally related compounds:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Enolate Formation | Cyclobutanone derivative + LDA in THF at −78 °C | Formation of enolate intermediate | Strict temperature control to maintain stereochemistry |
| 2. Alkylation | Addition of 2-fluorobenzyl bromide + KI | Alkylated cyclobutanone intermediate | KI catalyzes halide exchange improving yield |
| 3. Reduction | NaBH4 or LiAlH4 in ethanol or THF | Reduction to cyclobutanol | Stereoselective reduction favors trans isomer |
| 4. Purification | Column chromatography (silica gel) | Isolation of trans isomer | Separation of cis/trans diastereomers |
Stereochemical Considerations and Isomer Separation
- The reaction often yields a mixture of cis and trans diastereomers, with ratios reported around 2:1 to 10:1 depending on conditions.
- Separation is typically achieved by chromatographic methods, including reverse-phase and normal-phase column chromatography.
- The trans isomer is favored by careful control of reaction temperature, reagent stoichiometry, and choice of reducing agent.
Supporting Research Findings
LDA-mediated Alkylation: The use of lithium diisopropylamide to generate enolates from cyclobutanone derivatives followed by alkylation with substituted benzyl bromides is a robust method to introduce arylmethyl amino groups with stereocontrol.
Reaction Conditions: Stirring at low temperatures (−78 °C) followed by gradual warming improves selectivity and yield.
Purification Techniques: Combination of reverse-phase chromatography with silica gel chromatography effectively separates diastereomers.
Yield and Purity: Yields of alkylated intermediates and final cyclobutanols typically range from moderate to good (50–85%), with purity exceeding 95% after purification.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Outcome |
|---|---|---|
| Base for enolate formation | Lithium diisopropylamide (LDA) | High stereoselectivity, clean enolate formation |
| Alkylating agent | 2-Fluorobenzyl bromide | Efficient introduction of fluorophenylmethyl group |
| Temperature | −78 °C to 0 °C during alkylation | Controls stereochemistry and minimizes side reactions |
| Reducing agent | LiAlH4 or NaBH4 | Stereoselective reduction to cyclobutanol |
| Solvent | Tetrahydrofuran (THF), ethanol | Solubility and reaction rate optimization |
| Purification | Reverse-phase and silica gel chromatography | Effective separation of cis/trans isomers |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones.
- Reduction : Reduction can yield various derivatives depending on the reducing agents used (e.g., lithium aluminum hydride).
- Substitution : The amino group can participate in substitution reactions to yield different derivatives.
Drug Development
trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol serves as an intermediate in synthesizing pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs targeting specific biological pathways. Studies have indicated its potential in designing molecules with tailored biological activities, particularly in central nervous system (CNS) applications due to its ability to penetrate the blood-brain barrier effectively.
Organic Synthesis
The compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with desired properties.
Biological Studies
In biological research, this compound is investigated for its interactions with biological systems. The fluorinated nature of the compound may influence its binding affinity to various receptors or enzymes, making it useful for studying molecular interactions and pathways.
Material Science
The compound's properties also lend themselves to applications in material science, particularly in developing new materials with specific characteristics, such as polymers or coatings that require enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural analogs indicate fluorine’s critical role in optimizing receptor interactions and metabolic stability.
- Limitations : Direct pharmacological or physicochemical data for the target compound are unavailable; comparisons rely on extrapolation from related molecules.
Notes
- Fluorine’s effects are context-dependent; its impact in cyclobutanol derivatives may differ from other scaffolds.
- Commercial availability and safety profiles of analogs (e.g., discontinued status of ) highlight challenges in practical application.
Biological Activity
Overview
trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol is a synthetic compound characterized by its unique cyclobutane structure, which is substituted with a hydroxyl group and an amino group attached to a 2-fluorophenylmethyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and molecular biology.
- Molecular Formula : C11H14FNO
- Molecular Weight : 201.24 g/mol
- CAS Number : 1844179-87-8
Synthesis
The synthesis of this compound typically involves:
- Formation of the Cyclobutane Ring : Achieved through cycloaddition reactions.
- Introduction of the Amino Group : Via nucleophilic substitution.
- Attachment of the 2-Fluorophenylmethyl Group : Often accomplished using Suzuki–Miyaura coupling techniques.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, primarily due to the presence of the fluorine atom, which enhances binding affinity and selectivity towards certain receptors or enzymes. The exact pathways remain under investigation, but preliminary studies suggest potential applications in modulating ion channel activity, particularly TRPA1 channels, which are implicated in pain and inflammatory responses.
Biological Activity and Applications
Recent studies have highlighted various biological activities associated with this compound:
Antinociceptive Properties
Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. For instance, studies on related compounds have shown activity at TRPA1 channels, suggesting potential use in pain management therapies.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol | Chlorine instead of Fluorine | Moderate TRPA1 antagonist |
| trans-2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol | Bromine instead of Fluorine | Lower binding affinity compared to fluorinated analog |
| trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol | Methyl group instead of Fluorine | Reduced metabolic stability |
The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs, potentially leading to improved pharmacokinetic profiles.
Case Studies and Research Findings
Recent research has explored various aspects of this compound's biological activity:
- Study on TRPA1 Modulation : A study demonstrated that a related compound exhibited high antagonistic potency at human TRPA1 channels (hIC50 = 14 nM), suggesting that this compound may similarly affect pain pathways through TRPA1 modulation .
- Antimicrobial Screening : In a broader screening of cyclobutane derivatives, compounds structurally similar to this compound showed promising antimicrobial properties against various bacterial strains .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption characteristics for fluorinated analogs, suggesting that this compound may exhibit enhanced bioavailability compared to non-fluorinated counterparts.
Q & A
Q. What are the key synthetic routes for trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For stereochemical control, a trans-selective reduction of a cyclobutanone intermediate (e.g., using L-Selectride in THF at −78°C) can yield the desired trans-1,2-diol precursor. Subsequent reductive amination with 2-fluorobenzylamine under controlled pH and temperature ensures stereochemical integrity . Retrosynthetic AI tools (e.g., Template_relevance models) can predict feasible routes by prioritizing precursors with high stereochemical compatibility .
Q. How can the structural configuration of this compound be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for confirming the trans configuration. Cross-peaks between the hydroxyl proton (C1-OH) and the adjacent cyclobutane protons (C2 and C3) will differ between cis and trans isomers. X-ray crystallography provides definitive proof by resolving spatial arrangements of the 2-fluorophenylmethylamino and hydroxyl groups .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Impurities often arise from residual solvents, diastereomers, or unreacted intermediates. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively separates stereoisomers. HPLC with chiral stationary phases (e.g., amylose-based columns) resolves enantiomeric impurities. Purity ≥95% is confirmed via GC-MS or LC-HRMS, with residual solvents quantified per ICH guidelines .
Advanced Research Questions
Q. How does the trans configuration influence the compound’s biological activity compared to its cis counterpart?
- Methodological Answer : The trans configuration alters steric and electronic interactions with biological targets. For example, in enzyme inhibition assays, the trans isomer may exhibit higher binding affinity due to optimal spatial alignment with active-site residues. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics, while molecular docking simulations rationalize stereochemical effects .
Q. What computational strategies predict the reactivity of this compound in catalytic C–C bond-forming reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclobutane ring-opening or functionalization reactions. Transition metal-catalyzed pathways (e.g., Pd-mediated cross-couplings) are optimized using kinetic studies and Hammett plots to evaluate substituent effects. Retrosynthetic AI platforms prioritize routes with low activation barriers and high regioselectivity .
Q. How can contradictory data on the compound’s metabolic stability be resolved in preclinical studies?
- Methodological Answer : Discrepancies may arise from species-specific cytochrome P450 (CYP) metabolism. In vitro microsomal assays (human vs. rodent liver microsomes) identify metabolic hotspots via LC-MS/MS metabolite profiling. Isotope-labeling (e.g., ¹⁴C at C1-OH) tracks degradation pathways. Data normalization to control compounds (e.g., verapamil) ensures reproducibility .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without altering bioactivity?
- Methodological Answer : Co-solvent systems (e.g., PEG 400/water) or lipid-based nanoemulsions enhance aqueous solubility while maintaining structural integrity. Physicochemical profiling (logP, pKa) guides formulation design. Stability is monitored via accelerated degradation studies (40°C/75% RH), with bioactivity validated through dose-response assays in rodent models .
Data Analysis and Validation
Q. How should researchers handle conflicting NMR and X-ray crystallography data for this compound?
- Methodological Answer : Reconciling discrepancies requires multi-technique validation. For instance, dynamic effects in solution (e.g., ring puckering) may explain NMR shifts inconsistent with solid-state X-ray data. Variable-temperature NMR and DFT-based NMR chemical shift calculations (e.g., using Gaussian) model conformational flexibility. Single-crystal X-ray remains the gold standard for absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
